
2-(Pyridin-2-yl)but-3-yn-2-ol
Übersicht
Beschreibung
“2-(Pyridin-2-yl)but-3-yn-2-ol” is a chemical compound that is predominantly used as a building block for the construction of target molecules . It is known as a key intermediate in synthetic reaction series . This compound is used as an attractive precursor to a number of heterocyclic compounds . Its molecular formula is C9H9NO and has a molecular weight of 147.17 .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)but-3-yn-2-ol” and similar compounds involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Wissenschaftliche Forschungsanwendungen
OLED Technology
2-(Pyridin-2-yl)but-3-yn-2-ol derivatives have been employed in the synthesis of heteroleptic Ir(III) metal complexes, contributing to the development of high-performance sky-blue- and white-emitting Organic Light Emitting Diodes (OLEDs). These complexes demonstrate high quantum yields and are applied as dopants in OLEDs, achieving impressive peak external quantum, luminance, and power efficiencies. The photophysical properties of these complexes are extensively studied, indicating potential applications in display and lighting technologies (Chang et al., 2013).
Coordination Chemistry
Compounds related to 2-(Pyridin-2-yl)but-3-yn-2-ol are crucial in coordination chemistry, particularly in synthesizing complexes with luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. These materials have applications ranging from biological sensors to materials that respond to external stimuli, indicating their potential in creating smart materials and sensors (Halcrow, 2005).
Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a derivative, acts as a protective group for carboxylic acids, demonstrating stability under specific conditions and allowing selective removal after polymerization. This property is pivotal in polymer chemistry, where it enables the synthesis of complex polymer structures and the exploration of novel material properties (Elladiou & Patrickios, 2012).
Enzymatic Kinetic Resolution
The compound is instrumental in the enzymatic kinetic resolution of tertiary alcohols and cyanohydrins. It demonstrates excellent enantioselectivities with the help of carboxyl esterases, indicating its utility in producing chiral compounds for pharmaceuticals and fine chemicals (Nguyen et al., 2010).
Eigenschaften
IUPAC Name |
2-pyridin-2-ylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(2,11)8-6-4-5-7-10-8/h1,4-7,11H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQUAATTWNZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)
![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)


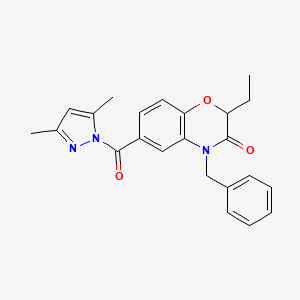
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)
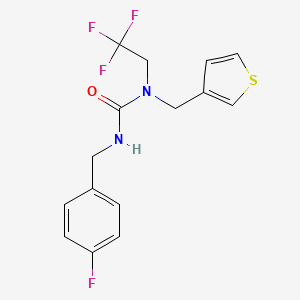
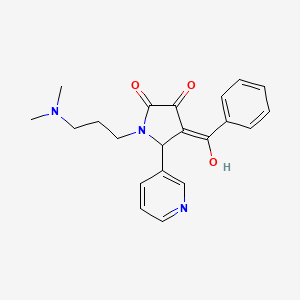
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)
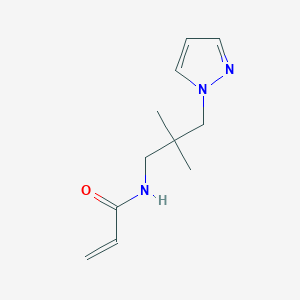
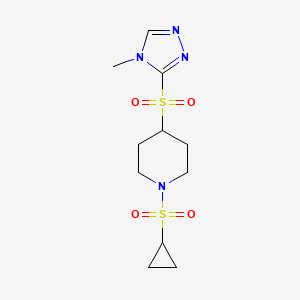
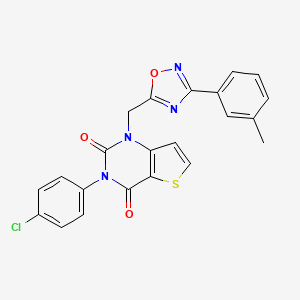
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)